ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}AMINO)BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a quinoline moiety fused with a cyclopentane ring and an ethyl benzoate group, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}AMINO)BENZOATE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .
Scientific Research Applications
ETHYL 4-({1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}AMINO)BENZOATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-({1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to ETHYL 4-({1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}AMINO)BENZOATE include:
Quinoline derivatives: These compounds share the quinoline core structure and exhibit similar biological activities.
Cyclopentaquinoline derivatives: These compounds have a similar fused ring system and are studied for their unique chemical properties.
Ethyl benzoate derivatives: These compounds contain the ethyl benzoate group and are used in various chemical applications.
Uniqueness
The uniqueness of ETHYL 4-({1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}AMINO)BENZOATE lies in its specific combination of functional groups and fused ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H20N2O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate |
InChI |
InChI=1S/C21H20N2O2/c1-2-25-21(24)14-10-12-15(13-11-14)22-20-16-6-3-4-8-18(16)23-19-9-5-7-17(19)20/h3-4,6,8,10-13H,2,5,7,9H2,1H3,(H,22,23) |
InChI Key |
TXTSSBJYNYPFCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3CCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.